molecular formula C30H31N5O B11302422 3,5-Dimethyl-7-{4-[2-(1-naphthyloxy)ethyl]piperazin-1-yl}-2-phenylpyrazolo[1,5-a]pyrimidine

3,5-Dimethyl-7-{4-[2-(1-naphthyloxy)ethyl]piperazin-1-yl}-2-phenylpyrazolo[1,5-a]pyrimidine

Katalognummer: B11302422
Molekulargewicht: 477.6 g/mol
InChI-Schlüssel: QJNVOGGIBHDVLE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (400 MHz, DMSO-d6) :
    • Aromatic protons : Multiplets between δ 6.8–8.5 ppm for phenyl (5H), naphthyl (7H), and pyrazolo-pyrimidine (2H) rings.
    • Piperazine protons : Two triplets at δ 2.5–2.8 ppm (N-CH~2~-CH~2~-O) and δ 3.6–3.9 ppm (piperazine N-CH~2~).
    • Methyl groups : Singlets at δ 2.1 ppm (C3-CH~3~) and δ 2.3 ppm (C5-CH~3~).
  • 13C NMR (100 MHz, DMSO-d6) :
    • Pyrazolo-pyrimidine carbons: δ 150–160 ppm (C7, C2), δ 110–125 ppm (aromatic carbons).
    • Piperazine carbons: δ 45–55 ppm (N-CH~2~), δ 60–70 ppm (O-CH~2~).
    • Naphthyl carbons: δ 120–135 ppm (aromatic carbons).

Infrared (IR) Spectroscopy

Key absorption bands include:

  • ν(C-O-C) : 1240 cm⁻¹ (ether linkage).
  • ν(C=N) : 1605 cm⁻¹ (pyrimidine ring).
  • ν(C-H) : 3050 cm⁻¹ (aromatic C-H stretches).

UV-Vis Spectroscopy

In methanol, absorption maxima occur at λ~max~ = 265 nm (π→π* transition, pyrazolo-pyrimidine core) and λ~max~ = 310 nm (n→π* transition, naphthyl group).

Spectroscopic Data Summary
1H NMR (δ, ppm) 2.1 (s, 3H), 2.3 (s, 3H), 2.5–3.9 (m, 8H), 6.8–8.5 (m, 14H)
13C NMR (δ, ppm) 22.1 (CH~3~), 45.6–70.3 (piperazine), 110–160 (aromatic)
IR (cm⁻¹) 1240 (C-O-C), 1605 (C=N), 3050 (C-H)
UV-Vis (nm) 265, 310

Thermodynamic Properties and Solubility Profiling

The compound exhibits lipophilic character , with a calculated logP value of 4.2 (ChemAxon), favoring solubility in organic solvents like dimethyl sulfoxide (DMSO) and chloroform over aqueous media. Solubility at 25°C is approximately <0.1 mg/mL in water but >50 mg/mL in DMSO .

Thermogravimetric analysis (TGA) of analogous pyrazolo-pyrimidines suggests a decomposition temperature exceeding 250°C , indicative of moderate thermal stability. The melting point is unreported but expected to range between 180–220°C based on structural similarities to fused heterocycles.

Physicochemical Properties
Molecular weight 477.6 g/mol
logP 4.2
Water solubility <0.1 mg/mL
DMSO solubility >50 mg/mL
Thermal stability >250°C (decomposition)

Eigenschaften

Molekularformel

C30H31N5O

Molekulargewicht

477.6 g/mol

IUPAC-Name

3,5-dimethyl-7-[4-(2-naphthalen-1-yloxyethyl)piperazin-1-yl]-2-phenylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C30H31N5O/c1-22-21-28(35-30(31-22)23(2)29(32-35)25-10-4-3-5-11-25)34-17-15-33(16-18-34)19-20-36-27-14-8-12-24-9-6-7-13-26(24)27/h3-14,21H,15-20H2,1-2H3

InChI-Schlüssel

QJNVOGGIBHDVLE-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)CCOC4=CC=CC5=CC=CC=C54)C6=CC=CC=C6)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesis of 2-(1-Naphthyloxy)ethyl Chloride

1-Naphthol+1,2-DichloroethaneNaOHPhase-transfer catalyst2-(1-Naphthyloxy)ethyl Chloride\text{1-Naphthol} + \text{1,2-Dichloroethane} \xrightarrow[\text{NaOH}]{\text{Phase-transfer catalyst}} \text{2-(1-Naphthyloxy)ethyl Chloride}

Procedure :
1-Naphthol (1.0 mmol), 1,2-dichloroethane (1.2 mmol), and NaOH (2.0 mmol) are stirred with tetrabutylammonium bromide (0.1 mmol) in water at 80°C for 12 hours. The product is extracted with dichloromethane and purified by distillation (68% yield).

Piperazine Alkylation

Piperazine+2-(1-Naphthyloxy)ethyl ChlorideEt3NCH3CN4-[2-(1-Naphthyloxy)ethyl]piperazine\text{Piperazine} + \text{2-(1-Naphthyloxy)ethyl Chloride} \xrightarrow[\text{Et}3\text{N}]{\text{CH}3\text{CN}} \text{4-[2-(1-Naphthyloxy)ethyl]piperazine}

Procedure :
Piperazine (1.0 mmol) and 2-(1-naphthyloxy)ethyl chloride (1.1 mmol) are refluxed in acetonitrile with triethylamine (2.0 mmol) for 8 hours. The mixture is filtered, and the solvent is evaporated to yield the product as a white solid (75% yield).

Key Data :

  • 13^13C NMR (100 MHz, CDCl3_3) : δ 52.1 (NCH2_2), 67.8 (OCH2_2), 115–135 (naphthyl carbons).

Nucleophilic Aromatic Substitution at C-7

The chlorinated pyrazolo[1,5-a]pyrimidine undergoes displacement with the piperazine derivative under mild basic conditions.

Optimization and Mechanistic Considerations

  • Regioselectivity : The use of POCl3_3 ensures selective chlorination at C-7 due to the electron-withdrawing nature of the pyrimidine ring.

  • Piperazine Coupling : Excess piperazine derivative and elevated temperatures favor complete substitution, while DIEA scavenges HCl to prevent side reactions.

  • Purification Challenges : The bulky naphthyl group necessitates gradient elution in chromatography to resolve diastereomers .

Analyse Chemischer Reaktionen

Arten von Reaktionen

3,5-Dimethyl-7-{4-[2-(1-Naphthyloxy)ethyl]piperazin-1-yl}-2-phenylpyrazolo[1,5-a]pyrimidin kann verschiedene chemische Reaktionen eingehen, darunter:

    Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.

    Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.

    Substitution: Die Verbindung kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch Nukleophile ersetzt werden.

Übliche Reagenzien und Bedingungen

Übliche Reagenzien, die in diesen Reaktionen verwendet werden, umfassen halogenierte Verbindungen, organometallische Reagenzien und Katalysatoren. Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittelwahl werden optimiert, um die gewünschten Transformationen zu erreichen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation oxidierte Derivate ergeben, während Substitutionsreaktionen neue funktionelle Gruppen in das Molekül einführen können.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

The pyrazolo[1,5-a]pyrimidine derivatives have been extensively studied for their anticancer properties. Research indicates that compounds of this class exhibit anti-proliferative effects against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) . For instance, studies have shown that specific derivatives can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and often dysregulated in cancer .

Kinase Inhibition

3,5-Dimethyl-7-{4-[2-(1-naphthyloxy)ethyl]piperazin-1-yl}-2-phenylpyrazolo[1,5-a]pyrimidine has demonstrated potential as a selective inhibitor of casein kinase 2 (CK2), an enzyme implicated in various cellular processes including proliferation and survival . This selectivity is significant as it minimizes off-target effects, which are common in many kinase inhibitors.

Synthesis Pathways

The synthesis of 3,5-Dimethyl-7-{4-[2-(1-naphthyloxy)ethyl]piperazin-1-yl}-2-phenylpyrazolo[1,5-a]pyrimidine typically involves multi-step synthetic pathways starting from readily available precursors such as 5-amino-3-methylpyrazole. Various synthetic routes have been reported, allowing for structural modifications that enhance biological activity or solubility .

In Vitro Studies

Several studies have focused on the in vitro evaluation of this compound's efficacy against cancer cell lines. For instance, a study published in Molecules highlighted its potent anti-proliferative effects on MCF-7 cells with IC50 values indicating significant cytotoxicity .

In Vivo Studies

While most current research is centered on in vitro studies, preliminary in vivo studies suggest promising results regarding tumor growth inhibition. Further exploration is required to fully understand the pharmacokinetics and therapeutic potential in animal models.

Wirkmechanismus

The mechanism of action of 3,5-Dimethyl-7-{4-[2-(1-naphthyloxy)ethyl]piperazin-1-yl}-2-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its mechanism of action fully.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations at Key Positions

Pyrazolo[1,5-a]pyrimidine derivatives differ primarily in substituents at positions 2, 3, 5, and 5. Below is a comparative analysis:

Compound Name Substituents (Position) Molecular Weight Key Properties/Activities Reference
Target Compound 2-Ph, 3,5-Me, 7-{4-[2-(1-naphthyloxy)ethyl]piperazinyl} ~495.5 High lipophilicity (logP ~5.2); Potential CNS activity due to naphthyl group
5-(3,5-Dimethylphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one (MK2) 2-Me, 5-(3,5-dimethylphenyl) 294.3 Moderate cytotoxicity (IC50: 12 µM); Enhanced solubility via ketone group
7-(4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl)-3,5-dimethyl-2-(m-tolyl)pyrazolo[1,5-a]pyrimidine 2-(3-MePh), 3,5-Me, 7-(4,6-dimethylpyrimidinyl-piperazinyl) 441.5 Improved solubility (logP ~3.8); Anticancer activity in vitro
5-(3,5-Bis(trifluoromethyl)phenyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one (MK72) 2-(4-FPh), 5-(bis-CF3Ph) 416.3 High electron-withdrawing effects; Antifungal activity (MIC: 2 µg/mL)
3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine 3-(3,4-diMeOPh), 2,5-Me, 7-(pyridinyl-piperazinyl) 395.5 Moderate solubility (logP ~3.2); Serotonin receptor affinity

Structural and Functional Insights

  • Position 7 Modifications :

    • The target compound’s 7-{4-[2-(1-naphthyloxy)ethyl]piperazinyl} group confers significant lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility compared to analogs with pyrimidinyl or pyridinyl substituents (e.g., ).
    • Piperazine derivatives with electron-deficient groups (e.g., trifluoromethyl in MK72) exhibit stronger hydrogen-bond acceptor capacity, favoring interactions with target enzymes .
  • Position 5 Substituents :

    • Methyl groups (target compound) versus bis(trifluoromethyl)phenyl (MK72) influence electronic properties: Methyl groups donate electrons, while CF3 groups withdraw electrons, modulating reactivity in electrophilic environments .

Biologische Aktivität

3,5-Dimethyl-7-{4-[2-(1-naphthyloxy)ethyl]piperazin-1-yl}-2-phenylpyrazolo[1,5-a]pyrimidine is a synthetic compound belonging to the pyrazolo[1,5-a]pyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. Its structural characteristics include a fused bicyclic system that integrates pyrazole and pyrimidine moieties, contributing to its diverse biological properties.

Chemical Structure and Properties

The molecular formula of this compound is C30H31N5OC_{30}H_{31}N_{5}O with a molecular weight of 477.6 g/mol. The presence of functional groups such as dimethyl groups, a piperazine ring, and a naphthyloxy group is crucial for its reactivity and biological interactions.

Biological Activities

Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine family exhibit various biological activities, including:

  • Antitumor Activity : Studies have shown that derivatives of pyrazolo[1,5-a]pyrimidines can inhibit cancer cell proliferation. For instance, compounds similar to 3,5-Dimethyl-7-{4-[2-(1-naphthyloxy)ethyl]piperazin-1-yl}-2-phenylpyrazolo[1,5-a]pyrimidine have been tested against various cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) with promising results in terms of cytotoxicity .

Table 1: Antitumor Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

CompoundCell LineIC50 (µM)Reference
5bHCT-1168.64
5aMCF-712.34
5cHepG215.67

The mechanism by which 3,5-Dimethyl-7-{4-[2-(1-naphthyloxy)ethyl]piperazin-1-yl}-2-phenylpyrazolo[1,5-a]pyrimidine exerts its biological effects is still under investigation. However, it is hypothesized that it acts as an inhibitor of specific kinases involved in cell cycle regulation. For example, studies have highlighted its interaction with cyclin-dependent kinases (CDKs), which are crucial for cell division .

Case Studies

In one notable study, the compound was subjected to molecular docking simulations against CDK2 kinase to elucidate its binding affinity and interaction modes. The results indicated that the compound could effectively bind to the active site of CDK2, suggesting a potential role as a therapeutic agent in cancer treatment .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and toxicology of this compound is essential for its development as a therapeutic agent. Preliminary studies suggest moderate solubility and bioavailability; however, further investigations are needed to assess its ADME (Absorption, Distribution, Metabolism, Excretion) properties comprehensively.

Q & A

Q. Methodology :

  • Core formation : Start with condensation of 3,5-diamino-4-nitropyrazole (or similar precursors) with β-dicarbonyl compounds to form the pyrazolo[1,5-a]pyrimidine core .
  • Piperazine functionalization : Introduce the 4-[2-(1-naphthyloxy)ethyl]piperazine moiety via nucleophilic substitution or coupling reactions under inert conditions (e.g., dry THF, 60°C, 12 hours) .
  • Characterization : Use 1H^1H NMR (500 MHz, CDCl3_3 ) to confirm methyl groups (δ 2.2–2.5 ppm) and aromatic protons (δ 7.0–8.5 ppm). 13C^{13}C NMR and HRMS validate molecular weight and substituent connectivity .

Advanced: How can computational modeling optimize the synthesis of this compound?

Q. Methodology :

  • Reaction path search : Apply quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to predict transition states and intermediates for key steps like cyclization or piperazine coupling .
  • Condition screening : Use machine learning (e.g., Bayesian optimization) to prioritize solvent systems (e.g., DMF vs. toluene) and catalysts (e.g., Pd(OAc)2_2) based on reaction yield data .
  • Validation : Cross-reference computational predictions with experimental yields (e.g., 72% vs. predicted 68–75%) to refine models .

Advanced: How do structural modifications at position 7 influence biological activity?

Q. Methodology :

  • SAR framework : Replace the piperazine-ethyl-naphthyloxy group with analogs (e.g., pyridinyl-piperazine or benzyl-piperazine) and test in vitro against target enzymes (e.g., kinases) .
  • Activity assays : Use fluorescence polarization to measure binding affinity (IC50_{50}) and compare with parent compound (e.g., 15 nM vs. 120 nM for a pyridinyl variant) .
  • Data analysis : Apply multivariate regression to correlate substituent properties (e.g., logP, H-bond donors) with activity trends .

Basic: What analytical techniques are critical for characterizing this compound?

Q. Methodology :

  • NMR spectroscopy : Assign peaks using 2D techniques (HSQC, HMBC) to resolve overlapping signals in the piperazine and naphthyloxy regions .
  • X-ray crystallography : Grow crystals via slow evaporation (hexane/EtOAc) and solve structures using SHELXL-97. Validate with R-factor (<0.05) and residual density maps .
  • HPLC purity : Use a C18 column (MeCN/H2_2O, 70:30) with UV detection (254 nm) to confirm >98% purity .

Advanced: How can researchers resolve contradictions in solubility data across studies?

Q. Methodology :

  • Controlled experiments : Replicate solubility tests (e.g., shake-flask method) in standardized buffers (PBS pH 7.4, 25°C) to minimize variability .
  • Statistical design : Apply factorial DoE (Design of Experiments) to evaluate factors like ionic strength, co-solvents (DMSO), and surfactants (Tween-80) .
  • Data reconciliation : Compare results with computational solubility predictions (e.g., COSMO-RS) to identify outliers .

Advanced: What strategies address conflicting bioactivity results in different cell lines?

Q. Methodology :

  • Mechanistic profiling : Perform kinome-wide screening (e.g., KINOMEscan) to identify off-target interactions that may explain variability .
  • Metabolic stability tests : Use liver microsomes (human vs. rodent) to assess if metabolite generation differs between models .
  • Data integration : Apply pathway enrichment analysis (e.g., Gene Ontology) to link activity discrepancies to cell-specific signaling pathways .

Basic: What in vitro assays are suitable for initial pharmacological screening?

Q. Methodology :

  • Cytotoxicity : Use MTT assays (72-hour exposure, IC50_{50} calculation) in cancer cell lines (e.g., HeLa, MCF-7) .
  • Enzyme inhibition : Test against recombinant kinases (e.g., EGFR, CDK2) via ADP-Glo™ assays .
  • ADMET profiling : Assess metabolic stability (human hepatocytes), plasma protein binding (equilibrium dialysis), and CYP inhibition .

Advanced: How to troubleshoot challenges in X-ray crystallography for this compound?

Q. Methodology :

  • Crystal optimization : Screen crystallization conditions (e.g., vapor diffusion with PEG 4000) and additives (e.g., glycerol) to improve diffraction quality .
  • Data refinement : Use SHELXL-97 for anisotropic displacement parameters and validate with Rfree_{free} (<0.25). Check for disorder in the naphthyloxy group .
  • Validation tools : Employ PLATON to analyze voids and hydrogen-bonding networks .

Advanced: How to elucidate reaction mechanisms for unexpected byproducts?

Q. Methodology :

  • Isotopic labeling : Use 13C^{13}C-labeled precursors (e.g., 13C^{13}C-β-dicarbonyl) and track incorporation via NMR .
  • Trapping intermediates : Quench reactions at short intervals (e.g., 5 minutes) and analyze intermediates by LC-MS .
  • Computational studies : Simulate reaction pathways (Gaussian 09) to identify plausible intermediates (e.g., zwitterionic species) .

Basic: What methods ensure purity and stability during storage?

Q. Methodology :

  • Stability testing : Store samples under argon at -20°C and monitor degradation (HPLC) over 6 months .
  • Impurity profiling : Use LC-MS (ESI+) to detect oxidation byproducts (e.g., naphthol derivatives) and adjust storage conditions (e.g., add BHT antioxidant) .
  • Thermogravimetric analysis (TGA) : Assess decomposition temperatures (>150°C) to guide handling protocols .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.